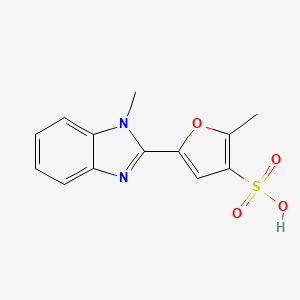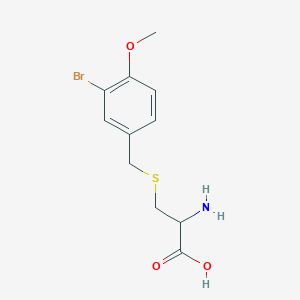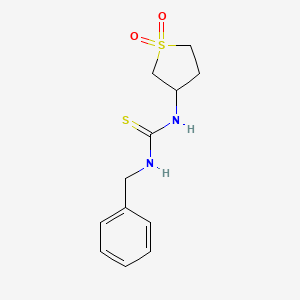
2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid
Overview
Description
2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid, also known as MBS, is a chemical compound that has been widely used in scientific research applications. MBS is a water-soluble compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid works by reacting with primary amines in proteins and peptides. The compound forms a covalent bond with the amino group, which results in the formation of a stable adduct. The reaction is specific to primary amines and does not react with other functional groups in proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The compound does not affect the enzymatic activity of proteins and does not interfere with protein-protein interactions. This compound is also non-toxic to cells and does not affect cell viability.
Advantages and Limitations for Lab Experiments
2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid has several advantages in laboratory experiments. The compound is water-soluble, which makes it easy to handle and use in aqueous solutions. This compound is also stable and can be stored for long periods without degradation. The compound is highly specific to primary amines, which makes it useful for labeling proteins and peptides. However, this compound has some limitations. The compound is not suitable for labeling proteins and peptides with secondary amines or other functional groups. The labeling reaction requires a basic pH, which may affect the stability of some proteins.
Future Directions
1. Development of new methods for the synthesis of 2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid to improve yield and purity.
2. Investigation of the effects of this compound on the structure and function of proteins and peptides.
3. Development of new applications for this compound in biological and biomedical research.
4. Exploration of the use of this compound in drug discovery and development.
5. Investigation of the potential use of this compound in clinical diagnostics.
6. Development of new labeling techniques using this compound for the detection of proteins and peptides in biological samples.
7. Investigation of the use of this compound in the study of protein-protein interactions.
8. Development of new fluorescent probes based on the structure of this compound.
9. Investigation of the use of this compound in the study of protein folding and misfolding.
10. Exploration of the use of this compound in the study of protein aggregation and amyloid formation.
Scientific Research Applications
2-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-3-furansulfonic acid has been used in scientific research for its ability to label proteins and peptides. It has been used as a fluorescent probe for the detection of proteins in biological samples. This compound has also been used as a cross-linking agent to study protein-protein interactions. The compound has been used in various applications, including enzyme assays, electrophoresis, and immunoassays.
properties
IUPAC Name |
2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8-12(20(16,17)18)7-11(19-8)13-14-9-5-3-4-6-10(9)15(13)2/h3-7H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLBHDIRQOEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928891.png)


![2-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928915.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3928925.png)
![11-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928938.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3928968.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928974.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928984.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)